Cas no 60192-57-6 (3,9-dihydro-3-methyl-6H-Purin-6-imine)

60192-57-6 structure
Nom du produit:3,9-dihydro-3-methyl-6H-Purin-6-imine
3,9-dihydro-3-methyl-6H-Purin-6-imine Propriétés chimiques et physiques
Nom et identifiant
-
- 3,9-dihydro-3-methyl-6H-Purin-6-imine
- s2767
- 3-methyl adenine
- NS00005696
- BRN 0146087
- 3-methyl-7H-purin-6-imine
- AMY11868
- NSC-66389
- 5-26-17-00151 (Beilstein Handbook Reference)
- ADENINE, 3-METHYL-
- UNII-DR88TV7SNU
- n3-methyladenine
- AKOS006228458
- 3-methyl-Adenine
- EINECS 225-908-6
- J-800199
- 6-Amino-3-methylpurine
- UNII-3899G64TKW
- M2518
- 3-Methyladenine autophagy inhibitor
- GLXC-04639
- SCHEMBL48369
- DR88TV7SNU
- 3-Methyladenine?
- CHEMBL4303725
- 4ai5
- NCIOpen2_000270
- J-640198
- 6H-Purin-6-imine, 3,7-dihydro-3-methyl-
- Q27094948
- AC-28818
- C00913
- 1p7m
- InChI=1/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3H,7H2,1H
- C6H7N5
- Purine, 3,6-dihydro-6-imino-3-methyl-
- CS-5207
- DB04104
- SY026559
- 3-Methyladenine (3-MA)
- 3-Methyladenine, autophagy inhibitor
- PD019337
- W-202935
- MFCD00010531
- Bio1_001400
- 3-MA , NSC 66389
- 6H-Purin-6-imine, 3,9-dihydro-3-methyl-
- A7582
- Bio1_000422
- 3-Methyl-3H-purin-6-amine #
- SW220216-1
- 3-METHYL-3H-PURIN-6-YLAMINE
- CHEBI:38635
- HY-19312
- NSC 66389
- 5142-23-4
- EX-A130
- BDBM50488841
- NSC66389
- DB-051961
- N(3)-methyladenine
- purine, 6-amino-3-methyl-
- 3-MA nucleobase
- 3-MA
- DTXSID901346127
- 3-Methyl-3H-purin-6-amine
- HB2267
- AKOS003382321
- SCHEMBL254058
- 3-methylpurin-6-amine
- FSASIHFSFGAIJM-UHFFFAOYSA-N
- AS-19224
- ZPBYVFQJHWLTFB-UHFFFAOYSA-N
- 3899G64TKW
- Bio1_000911
- DTXSID80199406
- 3-methyladenine
- SMR002530641
- Autophagy Inhibitor, 3-MA
- CCG-206388
- 3-METHYL-6-AMINOPURINE
- 3-Methyl-3H-adenine
- 60192-57-6
- MLS006010995
- SCHEMBL15764619
- 3-methyl-3H-purin-6-ylamine (ACD/Name 4.0)
- METHYLADENINE, N(3)-
- BCP02452
- CHEMBL292268
- 3-methyl-3H-purin-6-amine (ACD/Name 4.0)
- NCGC00345447-02
- 3H-Purin-6-amine, 3-methyl-
- BRD-K81647657-001-01-9
- HMS3656P04
-
- Piscine à noyau: InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)
- La clé Inchi: ZPBYVFQJHWLTFB-UHFFFAOYSA-N
- Sourire: CN1C=NC(=N)C2=C1NC=N2
Propriétés calculées
- Qualité précise: 149.07014524g/mol
- Masse isotopique unique: 149.07014524g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 0
- Complexité: 211
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -0.2
- Surface topologique des pôles: 68.1Ų
3,9-dihydro-3-methyl-6H-Purin-6-imine Littérature connexe
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1. Back matter
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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